Superior Cytotoxicity in Head and Neck Cancer Cells (HNO97) Over Doxorubicin
Topoisomerase II inhibitor 15 (Compound 2g) demonstrates a 3-fold lower IC50 (i.e., higher potency) against the HNO97 human head and neck cancer cell line compared to the clinical standard doxorubicin, as measured in the same study under identical conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) in HNO97 cells |
|---|---|
| Target Compound Data | 3 ± 1.5 μg/mL |
| Comparator Or Baseline | Doxorubicin: 9 ± 1.6 μg/mL |
| Quantified Difference | 3-fold lower IC50 (higher potency) |
| Conditions | HNO97 human head and neck cancer cell line; in vitro viability assay |
Why This Matters
Demonstrates quantitatively superior potency against a head and neck cancer model where doxorubicin shows limited efficacy due to MDR, directly impacting compound selection for HNSCC research.
- [1] Ahmed A Al-Karmalawy, et al. Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. Eur J Med Chem. 2023 Nov 5;259:115661. View Source
